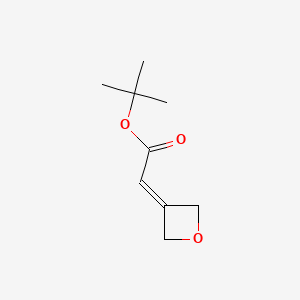

Tert-butyl 2-(oxetan-3-ylidene)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(oxetan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJYDTSMXYEQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(oxetan-3-ylidene)acetate (CAS: 1207175-03-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a strained oxetane ring and an α,β-unsaturated ester moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1]

| Property | Value | Reference |

| CAS Number | 1207175-03-8 | [2][3] |

| Molecular Formula | C₉H₁₄O₃ | [3] |

| Molecular Weight | 170.21 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 2-(Oxetan-3-ylidene)acetic acid tert-butyl ester, Tert-butyl 3-oxetanylideneacetate | [1][3] |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature. | |

| Solubility | Expected to be soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. |

Synthesis via Horner-Wadsworth-Emmons Reaction

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination reaction involves the condensation of oxetan-3-one with a phosphonate ylide generated from tert-butyl 2-(diethylphosphoryl)acetate. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable (E)-isomer.[5][6]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is a representative procedure based on established methods for similar substrates.[7][8]

Materials:

-

Oxetan-3-one

-

Tert-butyl 2-(diethylphosphoryl)acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Let the reaction mixture slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield: While specific yields for this exact reaction are not widely reported, similar HWE reactions with ketones can proceed with yields ranging from 60% to over 90%, depending on the specific conditions and substrate.

Synthesis Workflow Diagram

Chemical Reactivity and Synthetic Applications

The unique structure of this compound provides multiple avenues for further chemical transformations, making it a valuable scaffold in drug discovery.

Aza-Michael Addition

The electron-deficient double bond in this compound is susceptible to conjugate addition by nucleophiles, particularly amines, in a reaction known as the aza-Michael addition.[9] This reaction is a powerful tool for introducing nitrogen-containing heterocycles and other amine functionalities, leading to the synthesis of novel amino acid derivatives and other compounds of medicinal interest.[7][8][10]

Experimental Protocol: Aza-Michael Addition

This protocol is a representative procedure based on the addition of amines to similar α,β-unsaturated esters.[11]

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, or other primary/secondary amines)

-

Aprotic solvent (e.g., acetonitrile, THF, or dichloromethane)

-

Optional: A catalytic amount of a non-nucleophilic base (e.g., DBU) for less reactive amines.

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen aprotic solvent.

-

Add the amine (1.0-1.2 equivalents) to the solution. For less reactive amines, a catalytic amount of DBU (0.1 equivalents) can be added.

-

Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, purify the residue by flash column chromatography on silica gel to afford the desired β-amino ester product.

Expected Yield: Aza-Michael additions are often high-yielding, with reports of up to 99% for similar reactions under optimized conditions.[9]

Other Transformations

-

Ester Hydrolysis: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid, 2-(oxetan-3-ylidene)acetic acid. This acid can then be coupled with amines to form amides or undergo other transformations.

-

Double Bond Reduction: The exocyclic double bond can be hydrogenated, typically using a palladium catalyst (Pd/C) under a hydrogen atmosphere, to yield tert-butyl 2-(oxetan-3-yl)acetate.

-

Oxetane Ring Opening: The strained four-membered ring can be opened by strong nucleophiles or under harsh acidic conditions, leading to functionalized 1,3-diols. This reactivity can be exploited to introduce further diversity into the molecular scaffold.[1]

Reactivity and Derivatization Pathways

Role in Medicinal Chemistry

The incorporation of the oxetane motif into drug candidates has gained significant attention in recent years.[12][13][14] The oxetane ring can act as a "smart" replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties.[15]

Key Advantages of the Oxetane Moiety:

-

Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical parameter for drug bioavailability.[12][13]

-

Metabolic Stability: The strained ring system can block sites of metabolism, leading to improved pharmacokinetic profiles.[13]

-

Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the overall lipophilicity (LogP) of a molecule, which is often beneficial for drug-likeness.[13]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the basicity of nearby amino groups, which can be advantageous for tuning a compound's properties.[13]

-

Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[13]

This compound serves as a key starting material for introducing this beneficial oxetane scaffold into a wide range of molecular architectures, making it a valuable tool for drug discovery and development.

Spectroscopic Data (Representative)

| Spectroscopy | Expected Signals |

| ¹H NMR | δ ~ 5.0-5.5 ppm (s, 1H, vinylic proton), δ ~ 4.8-5.2 ppm (m, 4H, oxetane CH₂), δ ~ 1.5 ppm (s, 9H, tert-butyl protons) |

| ¹³C NMR | δ ~ 165-170 ppm (C=O, ester), δ ~ 150-160 ppm (C=C, vinylic), δ ~ 100-110 ppm (C=C, vinylic), δ ~ 80-85 ppm (quaternary C, tert-butyl), δ ~ 70-75 ppm (CH₂, oxetane), δ ~ 28 ppm (CH₃, tert-butyl) |

| IR (Infrared) | ~1710-1730 cm⁻¹ (C=O stretch, ester), ~1640-1660 cm⁻¹ (C=C stretch, alkene), ~1150-1250 cm⁻¹ (C-O stretch, ester and ether) |

| MS (Mass Spec) | Expected [M+H]⁺ at m/z 171.0965 |

Conclusion

This compound is a synthetically versatile and medicinally relevant building block. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and the diverse reactivity of its functional groups allow for the facile generation of novel molecular scaffolds. The incorporation of the oxetane moiety through this intermediate offers a promising strategy for optimizing the drug-like properties of therapeutic candidates. This guide provides a foundational understanding and practical protocols to facilitate the use of this valuable compound in research and development.

References

- 1. This compound | 1207175-03-8 | Benchchem [benchchem.com]

- 2. 1207175-03-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]

- 9. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. core.ac.uk [core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. rsc.org [rsc.org]

- 19. tert-Butyl acetate (540-88-5) 13C NMR [m.chemicalbook.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-(oxetan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of Tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly influence a molecule's pharmacological profile, making this compound a subject of interest for the development of novel therapeutics.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain properties have been estimated through computational models due to a lack of published experimental values.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 170.21 g/mol | [1][5] |

| CAS Number | 1207175-03-8 | [1][2][3][4][5] |

| Boiling Point | No data available | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as acetone, methanol, and ethanol.[6] | |

| pKa | Not available | |

| logP | Not available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, oxetan-3-one.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from general Horner-Wadsworth-Emmons reaction procedures.

Materials:

-

Oxetan-3-one

-

Tert-butyl 2-(diethylphosphoryl)acetate

-

Sodium hydride (NaH) or other suitable base (e.g., lithium hexamethyldisilazide - LiHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Solvents for column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1 v/v)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with the chosen hexanes/ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound as a colorless oil.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available, the expected spectral data can be inferred from its structure and comparison with analogous compounds like tert-butyl acetate.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

tert-Butyl group: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.

-

Oxetane ring protons: Multiplets in the region of δ 4.5-5.5 ppm.

-

Vinylic proton: A singlet or a narrow multiplet in the region of δ 5.5-6.0 ppm.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

tert-Butyl carbons: A signal for the quaternary carbon around δ 80-82 ppm and a signal for the methyl carbons around δ 28 ppm.

-

Ester carbonyl carbon: A signal in the region of δ 165-170 ppm.

-

Vinylic carbons: Signals in the region of δ 110-160 ppm.

-

Oxetane ring carbons: Signals in the region of δ 60-80 ppm.

Expected IR (Infrared) Spectroscopy Data:

-

C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=C stretch (alkene): An absorption band around 1640-1680 cm⁻¹.

-

C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch (alkane): Absorption bands around 2850-3000 cm⁻¹.

Expected MS (Mass Spectrometry) Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 170.21).

-

Fragmentation: A prominent peak corresponding to the loss of the tert-butyl group (m/z = 114) and other characteristic fragments.

Experimental Workflows and Signaling Pathways

The synthesis of this compound via the Horner-Wadsworth-Emmons reaction represents a key experimental workflow.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Currently, there is no specific signaling pathway directly attributed to this compound in the available literature. However, its structural motifs, particularly the oxetane ring, are of significant interest in drug design for their ability to modulate physicochemical properties and metabolic stability. This compound serves as a versatile building block for the synthesis of more complex molecules that may target various biological pathways.[2] Further research is warranted to elucidate its potential biological activities and interactions with specific signaling cascades.

References

Tert-butyl 2-(oxetan-3-ylidene)acetate IUPAC name and synonyms

An In-depth Technical Guide to tert-Butyl 2-(oxetan-3-ylidene)acetate

This technical guide provides a comprehensive overview of this compound, a valuable building block in organic synthesis and drug discovery. The document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical transformations, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, and it is also known by several synonyms in commercial and research contexts.

-

IUPAC Name : this compound[1]

-

Synonyms : 2-(Oxetan-3-ylidene)acetic acid tert-butyl ester[1], tert-Butyl 3-oxetanylideneacetate[2]

The structure features a strained four-membered oxetane ring, which imparts unique reactivity and conformational properties.[5][6] The exocyclic double bond is conjugated with the ester carbonyl group, making it an α,β-unsaturated ester. This functionality allows it to act as a Michael acceptor, a key feature in its synthetic applications.[1] The tert-butyl ester group provides steric protection and can be selectively removed under acidic conditions.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₃ | [3][7][8] |

| Molecular Weight | 170.21 g/mol | [4][7] |

| Purity | ≥97% (typical commercial grade) | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage | Sealed in a dry environment, at 2-8°C | [7] |

Synthesis Protocols

The primary route for synthesizing this compound is the olefination of oxetan-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and commonly employed method.

Horner-Wadsworth-Emmons (HWE) Reaction

This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone (oxetan-3-one) to form an alkene.[1] The HWE reaction is generally preferred over the Wittig reaction for synthesizing α,β-unsaturated esters due to the formation of a water-soluble phosphate byproduct, which simplifies purification.[1]

Experimental Protocol:

-

Carbanion Generation : A suitable phosphonate reagent, such as tert-butyl 2-(diethylphosphoryl)acetate, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

The solution is cooled to a low temperature (e.g., -78°C or 0°C) under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base (e.g., sodium hydride, lithium diisopropylamide) is added dropwise to deprotonate the phosphonate, generating the reactive carbanion.

-

Olefination : A solution of oxetan-3-one in the same anhydrous solvent is added slowly to the carbanion solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification : The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield pure this compound.[1]

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate with multiple reactive sites that can be selectively manipulated for the synthesis of more complex molecules.[1]

Key Transformations:

-

Michael Addition : As an α,β-unsaturated ester, the compound is an excellent Michael acceptor. The β-carbon of the exocyclic double bond is susceptible to attack by nucleophiles. This has been exploited in aza-Michael additions with various NH-heterocycles to synthesize novel amino acid derivatives and diverse scaffolds for drug discovery.[1]

-

Double Bond Reduction : The alkene can be selectively reduced, for example, through catalytic hydrogenation, to produce the saturated analog, tert-butyl 2-(oxetan-3-yl)acetate. This transformation creates a new chiral center.[1]

-

Ester Manipulation : The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane). It can also be transesterified to other esters.[1]

-

Oxetane Ring Opening : The strained four-membered ring can be opened by strong nucleophiles or under acidic conditions. This reaction yields functionalized 1,3-diol derivatives, providing a route to acyclic structures with defined stereochemistry.[1]

Conclusion

This compound is a multifunctional synthetic intermediate whose utility stems from the combined reactivity of its oxetane ring, α,β-unsaturated ester moiety, and cleavable tert-butyl group. Its synthesis via the Horner-Wadsworth-Emmons reaction is efficient and high-yielding. The diverse chemical transformations it can undergo make it a valuable building block for constructing complex heterocyclic systems and diverse molecular scaffolds, particularly in the field of medicinal chemistry and drug discovery.

References

- 1. This compound | 1207175-03-8 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1207175-03-8|this compound|BLD Pharm [bldpharm.com]

- 8. eMolecules Pharmablock / this compound / 25mg | Fisher Scientific [fishersci.com]

Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate from Oxetan-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate from oxetan-3-one, a valuable building block in medicinal chemistry and drug discovery. The primary focus of this document is the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and stereoselective method for the formation of the target α,β-unsaturated ester.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules and pharmacologically active compounds. The oxetane motif is of particular interest in drug design as it can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide details the chemical synthesis, including reaction mechanisms, experimental protocols, and data analysis.

Core Synthesis Pathway: Horner-Wadsworth-Emmons (HWE) Reaction

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, oxetan-3-one, with a phosphonate-stabilized carbanion. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable (E)-alkene.[1]

The key reagents for this synthesis are:

-

Oxetan-3-one: The ketone starting material.

-

tert-Butyl 2-(diethylphosphoryl)acetate: The phosphonate reagent.

-

A strong base: Such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS), to deprotonate the phosphonate and form the reactive ylide.[2]

-

Anhydrous aprotic solvent: Typically tetrahydrofuran (THF) or diethyl ether.

The general mechanism involves the deprotonation of the phosphonate reagent by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting intermediate undergoes elimination to form the desired alkene and a water-soluble phosphate byproduct, which simplifies purification.[1][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄O₃ | N/A |

| Molecular Weight | 170.21 g/mol | N/A |

| Typical Yield | 70-90% | [2] |

| ¹H NMR (CDCl₃, δ ppm) | ~5.2-5.4 (m, 2H), ~4.8-5.0 (m, 2H), ~1.45 (s, 9H) | [2] |

| ¹³C NMR (CDCl₃, δ ppm) | ~165, ~158, ~115, ~81, ~72, ~28 | [2] |

| IR (cm⁻¹) | ~1715 (C=O, ester), ~1680 (C=C) | N/A |

Experimental Protocols

Synthesis of tert-Butyl 2-(diethylphosphoryl)acetate (HWE Reagent)

This reagent can be prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and tert-butyl bromoacetate.

Materials:

-

Triethyl phosphite

-

tert-Butyl bromoacetate

-

Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

-

To a flame-dried reaction vessel under a nitrogen atmosphere, add triethyl phosphite.

-

Slowly add tert-butyl bromoacetate to the triethyl phosphite at room temperature.

-

Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to obtain tert-butyl 2-(diethylphosphoryl)acetate as a colorless oil.

Horner-Wadsworth-Emmons Reaction for this compound

Materials:

-

tert-Butyl 2-(diethylphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve tert-butyl 2-(diethylphosphoryl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C.

-

Dissolve oxetan-3-one (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Workflow Diagram

References

Spectroscopic and Synthetic Insights into Tert-butyl 2-(oxetan-3-ylidene)acetate

For researchers, scientists, and drug development professionals, this technical guide provides an overview of the spectroscopic properties and synthetic methodology for the versatile building block, Tert-butyl 2-(oxetan-3-ylidene)acetate. This compound, with the CAS Number 1207175-03-8, is a valuable intermediate in organic synthesis, particularly for the creation of complex heterocyclic systems.

While a comprehensive, publicly available experimental dataset of the spectroscopic data for this compound is not readily found in the searched literature, this guide consolidates the expected spectroscopic characteristics based on its chemical structure and provides a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on typical chemical shifts and fragmentation patterns for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.8 | s | =CH |

| ~5.0 | m | O-CH₂ (ring) |

| ~4.8 | m | O-CH₂ (ring) |

| 1.48 | s | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | =C (alkene) |

| ~115 | =CH (alkene) |

| ~81 | O-C(CH₃)₃ |

| ~70 | O-CH₂ (ring) |

| ~35 | C (quaternary, ring) |

| ~28 | C(CH₃)₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkane) |

| ~1715 | C=O stretch (ester) |

| ~1670 | C=C stretch (alkene) |

| ~1150 | C-O stretch (ester) |

| ~980 | C-O-C stretch (oxetane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 170 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This method provides a reliable means of forming the exocyclic double bond with good stereoselectivity.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

-

Oxetan-3-one

-

Tert-butyl 2-(diethylphosphoryl)acetate

-

Sodium hydride (NaH) or other suitable base (e.g., LiHMDS, KHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting phosphonate ylide solution back to 0 °C.

-

Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Workflow and Pathway Visualizations

To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of Tert-butyl 2-(oxetan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(oxetan-3-ylidene)acetate is a key building block in medicinal chemistry, incorporating both a strained oxetane ring and an α,β-unsaturated ester functionality. Understanding its three-dimensional structure and conformational dynamics is crucial for designing novel therapeutics and predicting its reactivity. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, including theoretical structural data and detailed experimental protocols for its characterization. Due to the current absence of specific published experimental data for this molecule, this guide also outlines robust computational and experimental workflows for its detailed conformational analysis.

Molecular Structure and Properties

This compound possesses a unique combination of structural features that influence its chemical behavior. The presence of the oxetane ring introduces significant ring strain, while the exocyclic double bond and the bulky tert-butyl group impose specific conformational preferences.

Table 1: General Molecular Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1207175-03-8 |

Conformational Analysis: Theoretical Approach

In the absence of experimental crystallographic data, computational chemistry provides a powerful tool to predict the molecular structure and conformation of this compound. Density Functional Theory (DFT) calculations are a reliable method for geometry optimization and conformational analysis of organic molecules.

Table 2: Predicted Geometric Parameters from Computational Modeling*

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-O1 (oxetane) | 1.45 |

| C1-C2 (oxetane) | 1.54 | |

| C2-C3 (oxetane) | 1.54 | |

| C3-O1 (oxetane) | 1.45 | |

| C3=C4 (exocyclic) | 1.34 | |

| C4-C5 (=O) | 1.22 | |

| C5-O2 | 1.35 | |

| O2-C6 (tert-butyl) | 1.48 | |

| Bond Angles (°) | C3-O1-C1 | 91.5 |

| O1-C1-C2 | 88.0 | |

| C1-C2-C3 | 88.0 | |

| C2-C3-O1 | 91.5 | |

| O1-C3=C4 | 125.0 | |

| C2-C3=C4 | 130.0 | |

| Dihedral Angles (°) | O1-C3-C4-C5 | 180.0 (s-trans) / 0.0 (s-cis) |

| C3=C4-C5-O2 | 180.0 | |

| Oxetane Puckering Angle (°) | - | ~10-20 |

Note: These values are predictions based on DFT calculations (e.g., B3LYP/6-31G) of similar oxetane-containing compounds and α,β-unsaturated esters. Actual experimental values may vary.

The conformational landscape is primarily dictated by two key features:

-

Oxetane Ring Puckering: The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain. The puckering angle for the parent oxetane has been experimentally determined to be 8.7°.[1] For this compound, this angle is expected to be influenced by the exocyclic double bond.

-

Rotation around Single Bonds: Rotational barriers around the C4-C5 and O2-C6 single bonds lead to different conformers. The s-trans and s-cis conformations around the C4-C5 bond are expected to have different energies, with the s-trans likely being more stable due to reduced steric hindrance between the oxetane ring and the tert-butyl group.

Proposed Experimental Protocols for Structural Elucidation

To experimentally determine the precise molecular structure and conformation, the following protocols are recommended.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the solid-state structure of a molecule.

Protocol:

-

Crystal Growth:

-

Dissolve 10-20 mg of high-purity this compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at room temperature.

-

Slowly evaporate the solvent at a controlled temperature (e.g., 4°C or room temperature) in a dust-free environment.

-

Alternatively, use vapor diffusion by placing a vial with the dissolved compound inside a larger sealed container with a more volatile anti-solvent (e.g., pentane).

-

-

Crystal Mounting and Data Collection:

-

Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and dihedral angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides valuable information about the conformational preferences and dynamics of the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

-

1D NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

-

2D NMR Spectroscopy for Conformational Analysis:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative orientation of different parts of the molecule and helping to distinguish between different conformers (e.g., s-cis vs. s-trans).

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of this size, ROESY can be more effective than NOESY in distinguishing between true through-space interactions and those arising from chemical exchange.

-

Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures to study the equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.

-

Visualization of Structural Relationships

The following diagram illustrates the key structural features and their relationships that define the conformation of this compound.

References

The Oxetane Motif: A Four-Membered Ring Revolutionizing Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the oxetane motif emerging as a particularly powerful tool for optimizing drug candidates. This four-membered heterocyclic ether, once considered a synthetic curiosity, is now celebrated for its ability to profoundly influence the physicochemical and pharmacological properties of molecules. Its unique combination of polarity, three-dimensionality, and metabolic stability allows drug designers to overcome common liabilities and unlock new chemical space. This guide provides a comprehensive overview of the role of oxetanes in medicinal chemistry, from their synthesis and impact on molecular properties to their application in approved drugs and clinical candidates.

The Rise of the Oxetane: A Bioisosteric Powerhouse

The utility of the oxetane ring in drug design stems largely from its effectiveness as a bioisostere for commonly used but often problematic functional groups.[1][2][3] By replacing these groups with an oxetane, medicinal chemists can introduce significant improvements in a molecule's drug-like properties.

Key Bioisosteric Replacements:

-

gem-Dimethyl Group: The gem-dimethyl group is frequently used to block metabolic oxidation at a vulnerable methylene position. However, this often leads to an undesirable increase in lipophilicity. The oxetane ring offers a polar alternative with a similar steric footprint, effectively shielding the molecule from metabolism without increasing its lipophilicity.[2][4]

-

Carbonyl Group: The oxetane moiety can mimic the hydrogen bond accepting ability of a carbonyl group while offering greater metabolic stability.[3][5] This is particularly valuable in preventing rapid degradation by metabolic enzymes.

-

Morpholine Group: Spirocyclic oxetanes can serve as metabolically robust analogs of the morpholine group, a common solubilizing moiety in drug candidates.[6]

The introduction of an oxetane can trigger a cascade of beneficial changes in a molecule's profile, including:

-

Increased Aqueous Solubility: The inherent polarity of the ether oxygen in the strained four-membered ring can significantly enhance the aqueous solubility of a compound.[3][6]

-

Reduced Lipophilicity (LogD): Replacing lipophilic groups like gem-dimethyl with an oxetane can lower a molecule's LogD, which can improve its pharmacokinetic profile.[4]

-

Enhanced Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, and its steric bulk can shield adjacent functionalities from enzymatic attack.[2][7]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane ring can reduce the basicity of nearby amine groups, which can be advantageous for optimizing ADME properties.[4]

-

Improved Conformational Profile: The rigid and near-planar structure of the oxetane ring can lock a molecule into a more bioactive conformation, leading to improved target engagement.[7]

A Comparative Look: The Impact of Oxetane Incorporation

The true value of the oxetane motif is best illustrated through direct comparison of physicochemical and biological data between oxetane-containing compounds and their non-oxetane analogs. The following tables summarize key data from various studies, highlighting the transformative effects of this small ring.

Table 1: Physicochemical Property Comparison of Oxetane-Containing Compounds and Their Analogs

| Parent Compound/Analog | Oxetane-Containing Analog | Property Measured | Parent Value | Oxetane Analog Value | Fold Change/Improvement | Reference(s) |

| gem-Dimethyl Analog | Oxetane Analog | Aqueous Solubility | Low | Increased by 4x to >4000x | Significant Increase | [3] |

| Carbonyl Analog | Spirocyclic Oxetane Analog | Metabolic Stability (Intrinsic Clearance) | Higher Clearance | Lower Clearance | Improved Stability | [2] |

| Aminocyclopropane Analog | 3-Aminooxetane Analog | LogD | Higher | Lower by ~0.8 units | Reduced Lipophilicity | [2] |

| N-Ethylpiperazine Analog | N-(Oxetan-3-yl)piperazine Analog | pKaH | 8.0 | 6.4 | Reduced Basicity | [8] |

| Compound 41 (mTOR inhibitor) | Compound 43 (GDC-0349) | hERG Inhibition (IC50) | 8.5 µM | > 100 µM | Significantly Reduced | [9] |

| Compound 5 (ALDH1A1 inhibitor) | Compound 6 | Metabolic Stability | Poor | Significantly Improved | Improved Stability | [7] |

| Compound 35 (MMP-13 inhibitor) | Compound 36/37 | Aqueous Solubility | Low | Significantly Improved | Increased Solubility | [9] |

Table 2: Biological Activity Comparison of Oxetane-Containing Compounds and Their Analogs

| Parent Compound/Analog | Oxetane-Containing Analog | Target | Parent Activity (IC50/Ki) | Oxetane Analog Activity (IC50/Ki) | Fold Change/Improvement | Reference(s) |

| Compound 5 (CM39) | Compound 6 | ALDH1A1 | 0.9 µM | 0.08 - 0.25 µM | 3.6 - 11.25x Improvement | [7] |

| Crenolanib Analog (gem-dimethyl) | Crenolanib (FLT3 inhibitor) | FLT3 | 16 nM (EC50) | 1.3 - 67.8 nM (IC50) | Comparable to Improved | [4][9] |

| Compound 38 (MNK inhibitor) | Compound 40 | MNK1/MNK2 | - | 0.2 µM / 0.089 µM | - | [7] |

| Compound 21 (EZH2 inhibitor) | Compound 22 (PF-06821497) | EZH2 | Potent | Improved Potency & Properties | Overall Improvement | [7] |

| Compound 41 (mTOR inhibitor) | Compound 43 (GDC-0349) | mTOR | High Potency | Maintained High Potency | Maintained Activity | [9] |

Synthesizing Success: Key Experimental Protocols

The widespread adoption of oxetanes in drug discovery has been fueled by the development of robust and scalable synthetic methods. Below are detailed protocols for the synthesis of key oxetane building blocks and their incorporation into larger molecules.

Protocol 1: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol[10][11][12]

This one-step method provides a practical and efficient route to the versatile building block, oxetan-3-one, from a readily available starting material.

Materials:

-

Propargyl alcohol

-

(2-Biphenyl)Cy2PAuNTf2 (gold catalyst)

-

HNTf2 (triflimide)

-

4-Acetylpyridine N-oxide

-

Dichloromethane (DCM)

Procedure:

-

To a flask charged with a solution of propargyl alcohol (1.0 equiv) in DCM, add 4-acetylpyridine N-oxide (1.2 equiv).

-

Add the gold catalyst (2-Biphenyl)Cy2PAuNTf2 (0.02 equiv) and HNTf2 (0.04 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (monitor by TLC or LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford oxetan-3-one.

Protocol 2: Williamson Ether Synthesis for Oxetane Formation[13][14][15]

This classical method remains a reliable strategy for constructing the oxetane ring via intramolecular cyclization of a halo-alcohol.

Materials:

-

A suitable 1,3-halo-alcohol (e.g., 3-chloro-1-propanol)

-

A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

-

An appropriate solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

To a solution of the 1,3-halo-alcohol (1.0 equiv) in the chosen solvent, add the strong base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography to yield the desired oxetane.

Protocol 3: Paternò-Büchi Reaction for Oxetane Synthesis[16][17][18]

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provides a direct route to a variety of substituted oxetanes.

Materials:

-

A carbonyl compound (e.g., benzophenone)

-

An alkene (e.g., 2,3-dimethyl-2-butene)

-

A suitable solvent (e.g., benzene or acetonitrile)

-

A UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

-

In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv) and the alkene (1.5-2.0 equiv) in the chosen solvent.

-

Irradiate the solution with a UV lamp at a specific wavelength (e.g., 350 nm for benzophenone) while maintaining a constant temperature (e.g., 20 °C) using a cooling system.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to isolate the oxetane product.

Oxetanes in Action: Modulating Key Signaling Pathways

The impact of oxetane motifs extends to their role in modulating the activity of clinically relevant biological targets. Two notable examples of oxetane-containing drugs in development are fenebrutinib and danuglipron, which target the Bruton's tyrosine kinase (BTK) and glucagon-like peptide-1 receptor (GLP-1R) signaling pathways, respectively.

Fenebrutinib and the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Fenebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase, a key enzyme in the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. By inhibiting BTK, fenebrutinib effectively blocks the downstream signaling cascade that leads to B-cell proliferation and activation.

Danuglipron and the Glucagon-Like Peptide-1 Receptor (GLP-1R) Signaling Pathway

Danuglipron is a small-molecule agonist of the glucagon-like peptide-1 receptor, a key target in the treatment of type 2 diabetes and obesity.[12][13] Activation of the GLP-1R in pancreatic beta cells leads to a cascade of events that ultimately enhances glucose-stimulated insulin secretion.

Conclusion: A Bright Future for a Small Ring

The oxetane motif has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its ability to serve as a bioisosteric replacement for problematic functional groups, coupled with its profound and often beneficial impact on a molecule's physicochemical and pharmacological properties, has made it a go-to strategy for lead optimization. As synthetic methodologies continue to evolve and our understanding of the nuanced effects of oxetane incorporation deepens, we can expect to see an even greater number of innovative and effective oxetane-containing therapeutics entering the clinical pipeline and ultimately benefiting patients.

References

- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

The Strategic Application of Tert-butyl 2-(oxetan-3-ylidene)acetate in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures with enhanced physicochemical and pharmacological properties is a central theme in contemporary drug discovery and organic synthesis. In this context, strained heterocyclic scaffolds have emerged as valuable building blocks, offering unique three-dimensional frameworks. Among these, the oxetane moiety has garnered significant attention for its ability to impart favorable characteristics such as increased solubility, improved metabolic stability, and reduced lipophilicity in drug candidates. This technical guide focuses on tert-butyl 2-(oxetan-3-ylidene)acetate, a versatile and reactive building block that serves as a gateway to a diverse array of oxetane-containing compounds. This document provides a comprehensive overview of its synthesis, reactivity, and applications, supplemented with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Synthesis

This compound (CAS No. 1207175-03-8) is a key intermediate in organic synthesis, valued for its dual functionality: a reactive α,β-unsaturated ester and a strained oxetane ring.[1][2] This combination allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₃ | [3] |

| Molecular Weight | 170.21 g/mol | [2] |

| CAS Number | 1207175-03-8 | [2][3] |

| Purity | ≥97% | [3] |

| Storage | Room temperature | [3] |

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][4][5] This olefination reaction involves the condensation of oxetan-3-one with a phosphonate-stabilized carbanion, typically generated from tert-butyl 2-(diethoxyphosphoryl)acetate. The HWE reaction is favored for its high yields and stereoselectivity, predominantly forming the thermodynamically more stable E-isomer.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Horner-Wadsworth-Emmons reaction.[1][4][5]

Materials:

-

Oxetan-3-one

-

tert-Butyl 2-(diethoxyphosphoryl)acetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 70-85%

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems from its susceptibility to a variety of chemical transformations, primarily centered around the electrophilic nature of the α,β-unsaturated system and the potential for manipulation of the ester and oxetane functionalities.

Aza-Michael Addition: A Gateway to Novel Amino Acid Derivatives

The aza-Michael addition, or conjugate addition, of nitrogen nucleophiles to the α,β-unsaturated system of this compound is a highly efficient method for the synthesis of novel oxetane-containing amino acid derivatives.[6][7] This reaction provides a straightforward route to 3-substituted-3-(acetoxymethyl)oxetane compounds, which are valuable building blocks in medicinal chemistry. The reaction is typically catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Experimental Protocol: Aza-Michael Addition of Piperidine

This protocol describes a representative aza-Michael addition using piperidine as the nucleophile.

Materials:

-

This compound

-

Piperidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add piperidine (1.1 equivalents).

-

Add a catalytic amount of DBU (0.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired tert-butyl 2-(oxetan-3-yl)-2-(piperidin-1-yl)acetate.

Table 2: Representative Yields for Aza-Michael Addition

| Amine Nucleophile | Product | Yield (%) |

| Piperidine | tert-butyl 2-(oxetan-3-yl)-2-(piperidin-1-yl)acetate | ~85-95% |

| Morpholine | tert-butyl 2-(morpholino)-2-(oxetan-3-yl)acetate | ~80-90% |

| Pyrrolidine | tert-butyl 2-(oxetan-3-yl)-2-(pyrrolidin-1-yl)acetate | ~88-96% |

Synthesis of Spirocycles

The exocyclic double bond in this compound can also participate in cycloaddition reactions, providing access to novel spirocyclic oxetanes.[8] These spirocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures.[9]

The Oxetane Moiety in Drug Discovery: A Physicochemical Perspective

The incorporation of the oxetane motif into bioactive molecules has been shown to significantly enhance their drug-like properties.[10] The strained four-membered ring introduces polarity and a three-dimensional character, which can lead to improved aqueous solubility, metabolic stability, and cell permeability, while often maintaining or even improving biological activity.

Table 3: Impact of Oxetane Incorporation on Physicochemical Properties (Illustrative Examples)

| Parent Compound | Oxetane-Containing Analog | Property Change | Reference |

| Compound with gem-dimethyl group | Analog with spiro-oxetane | Increased aqueous solubility, reduced lipophilicity (logP) | [10] |

| Carbonyl-containing compound | Oxetane bioisostere | Improved metabolic stability, maintained H-bonding capacity | [10] |

| Lead compound with poor solubility | Oxetane-substituted derivative | Drastically improved solubility and metabolic properties | [10] |

Spectroscopic Data

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~ 5.9-6.1 ppm (1H, s, vinylic proton), ~4.9-5.1 ppm (2H, m, OCH₂), ~4.6-4.8 ppm (2H, m, OCH₂), 1.4-1.5 ppm (9H, s, t-butyl) |

| ¹³C NMR | δ ~ 165 ppm (C=O, ester), ~150 ppm (vinylic C), ~115 ppm (vinylic CH), ~81 ppm (quaternary C of t-butyl), ~70 ppm (OCH₂), ~28 ppm (CH₃ of t-butyl) |

| IR (cm⁻¹) | ~2980 (C-H stretch), ~1710 (C=O stretch, ester), ~1660 (C=C stretch), ~1150 (C-O stretch, ester), ~980 (C-O stretch, oxetane) |

| MS (ESI+) | m/z = 171.09 [M+H]⁺, 193.07 [M+Na]⁺ |

Biological Significance and Signaling Pathways

While this compound is a foundational building block, its incorporation into more complex molecules can lead to compounds with significant biological activity. The oxetane moiety itself is found in several natural products with potent bioactivity. The introduction of an oxetane ring can influence how a molecule interacts with biological targets, potentially modulating signaling pathways involved in various diseases.

For instance, oxetane-containing compounds have been investigated as inhibitors of various enzymes and receptors.[1] The rigid conformation and altered electronic properties imparted by the oxetane can lead to enhanced binding affinity and selectivity for a specific target within a signaling cascade. While direct studies on the effect of this compound on signaling pathways are not yet prevalent, the derivatives synthesized from it are prime candidates for screening in various biological assays to uncover their therapeutic potential.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis with significant potential in drug discovery. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its reactivity in key transformations such as the aza-Michael addition provide access to a wide range of novel oxetane-containing molecules. The demonstrated ability of the oxetane moiety to improve the physicochemical properties of drug candidates underscores the importance of this building block. Further exploration of the biological activities of compounds derived from this compound is a promising avenue for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate the use of this powerful synthetic tool.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl acetate (540-88-5) 13C NMR [m.chemicalbook.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Exocyclic Double Bond in Ylidene Acetates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the exocyclic double bond in ylidene acetates and structurally related compounds. Ylidene acetates, characterized by an exocyclic double bond conjugated with an acetate group, are versatile intermediates in organic synthesis. The electron-withdrawing nature of the acetate group renders the β-carbon of the exocyclic double bond electrophilic, making it susceptible to attack by a variety of nucleophiles. This guide will delve into the key reactions of ylidene acetates, with a focus on conjugate additions and cycloaddition reactions, providing quantitative data, detailed experimental protocols for analogous systems, and visualizations of reaction pathways.

Introduction to the Reactivity of Ylidene Acetates

The core reactivity of ylidene acetates stems from the polarization of the exocyclic double bond due to the electron-withdrawing effect of the adjacent acetate functionality. This polarization creates a significant partial positive charge on the β-carbon, making it a prime target for nucleophilic attack. This mode of reactivity is central to the use of ylidene acetates as building blocks in the synthesis of complex molecules, including those with pharmaceutical applications. The primary reaction pathways involving the exocyclic double bond are conjugate (or Michael) additions and cycloaddition reactions.

Conjugate Addition Reactions

Conjugate addition is a key transformation for ylidene acetates and related α,β-unsaturated systems. In this reaction, a nucleophile adds to the β-carbon of the exocyclic double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide range of nucleophiles, including malonates, β-ketoesters, thiols, and amines, can be employed in these reactions.

The development of asymmetric conjugate additions has been a significant focus in organic synthesis, enabling the stereocontrolled formation of chiral centers. Chiral catalysts, both metal-based and organocatalysts, have been successfully employed to induce high levels of enantioselectivity in the addition of nucleophiles to α,β-unsaturated systems. While specific data for ylidene acetates is limited in the literature, extensive research on structurally similar ylidene malonates and nitroalkenes provides valuable insights into the expected reactivity and stereochemical outcomes.

Table 1: Asymmetric Conjugate Addition of Malonates to Nitroalkenes Catalyzed by Chiral Bifunctional Organocatalysts [1][2]

| Entry | Nitroalkene (Substrate) | Malonate (Nucleophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | β-Nitrostyrene | Dimethyl malonate | 10 | Toluene | 48 | 95 | 96 |

| 2 | (E)-1-Nitro-2-phenylpropene | Diethyl malonate | 10 | CH2Cl2 | 72 | 88 | 94 |

| 3 | (E)-2-(2-Nitrovinyl)furan | Dibenzyl malonate | 10 | Toluene | 48 | 92 | 97 |

| 4 | (E)-1-Nitro-2-(naphthalen-2-yl)ethene | Di-tert-butyl malonate | 10 | THF | 60 | 71 | 91 |

Data is for nitroalkenes, which serve as a model system for the electrophilic double bond in ylidene acetates.

This protocol, adapted for an undergraduate laboratory setting, illustrates the key steps in a chiral Lewis acid-catalyzed asymmetric Michael addition.

Materials:

-

(R)-(+)-BINOL

-

Lithium aluminum hydride (LiAlH4) solution (1M in THF)

-

Diethyl malonate

-

Cyclopentenone

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of (R)-(+)-BINOL in anhydrous THF is prepared. The solution is cooled to 0°C, and a solution of LiAlH4 (1M in THF) is added dropwise. The mixture is stirred and allowed to warm to room temperature over 30 minutes to form the chiral Lewis acid catalyst, LiAl(BINOL)2.

-

Michael Addition: To the catalyst solution, diethyl malonate is added dropwise, followed by the addition of cyclopentenone. The reaction mixture is then heated to reflux for 2 hours.

-

Work-up and Purification: After cooling, the reaction is quenched with distilled water. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Analysis: The product is purified by column chromatography on silica gel. The enantiomeric excess can be determined by polarimetry and 1H NMR spectroscopy using a chiral shift reagent such as Eu(hfc)3.

Cycloaddition Reactions

The electron-deficient exocyclic double bond of ylidene acetates can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. Azomethine ylides are common 1,3-dipoles used in these reactions. The stereochemical outcome of these reactions is often controlled by the geometry of the dipole and the approach of the two reactants.

Table 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides with Chiral N-tert-Butanesulfinylazadienes [3]

| Entry | Azadienes | Azomethine Ylide Precursor | Catalyst | Solvent | Time (h) | Yield (%) | dr |

| 1 | (S,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | Ethyl 2-(benzylideneamino)acetate | Ag2CO3 | Toluene | 24 | 75 | >95:5 |

| 2 | (S,E)-N-(4-Chlorobenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-((4-methoxybenzylidene)amino)acetate | Ag2CO3 | Toluene | 36 | 68 | >95:5 |

| 3 | (S,E)-N-(Furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | Ethyl 2-(benzylideneamino)acetate | Ag2CO3 | Toluene | 24 | 71 | 90:10 |

This data showcases the reactivity of a similar activated double bond system in cycloadditions.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of conjugate addition and a generic [3+2] cycloaddition reaction.

Caption: Mechanism of Conjugate Addition.

Caption: [3+2] Cycloaddition Pathway.

Synthesis of Ylidene Acetate Precursors

Ylidene acetates and related compounds are often synthesized via the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as an acetate derivative, in the presence of a basic catalyst.

This protocol describes the synthesis of a ylidene cyanoacetate, a closely related analogue of a ylidene acetate.

Materials:

-

Furan-2-aldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

Procedure:

-

A solution of furan-2-aldehyde (1 mol), ethyl cyanoacetate (1.2 mol), and piperidine (0.1 ml) in ethanol (20 ml) is prepared.

-

The reaction mixture is stirred at room temperature for 8 hours.

-

The volatile components are removed under reduced pressure to yield the crude product as an orange solid.

-

The product can be further purified by recrystallization from ethyl acetate to obtain pale yellow needles.

Conclusion and Future Outlook

The exocyclic double bond in ylidene acetates is a versatile functional group that readily participates in important carbon-carbon and carbon-heteroatom bond-forming reactions. Conjugate additions and cycloadditions are the most prominent transformations, providing access to a wide array of acyclic and cyclic structures. While the principles of their reactivity can be inferred from extensive studies on analogous systems like ylidene malonates and nitroalkenes, there is a clear need for more focused research on the reactivity of ylidene acetates themselves. Future work should aim to generate specific quantitative data and detailed experimental protocols for a broader range of reactions involving ylidene acetates. Such studies will undoubtedly expand the synthetic utility of these valuable building blocks in organic synthesis and drug discovery.

References

- 1. Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for Tert-butyl 2-(oxetan-3-ylidene)acetate

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-(oxetan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available, quantitative stability data exists for this compound. This guide is based on an analysis of its chemical structure, reactivity of its functional groups, and general principles of chemical stability. It is intended to provide guidance for researchers to establish their own appropriate storage and handling procedures.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique combination of a strained oxetane ring, an α,β-unsaturated ester, and a sterically bulky tert-butyl group.[1] The inherent reactivity of these functional groups, while synthetically useful, also presents potential stability challenges. Understanding the factors that can lead to the degradation of this compound is crucial for ensuring its quality, interpreting experimental results accurately, and developing robust synthetic methodologies.

This technical guide provides a comprehensive overview of the potential stability and storage considerations for this compound. It outlines likely degradation pathways, proposes recommended storage conditions, and provides a hypothetical experimental protocol for a forced degradation study to enable researchers to assess its stability under their specific laboratory conditions.

Chemical Properties and Potential Instabilities

The stability of this compound is governed by the interplay of its three key functional moieties: the tert-butyl ester, the α,β-unsaturated system, and the oxetane ring.

-

Tert-butyl Ester: This group is generally stable to nucleophilic attack and basic hydrolysis due to steric hindrance. However, it is susceptible to cleavage under acidic conditions.[1]

-

α,β-Unsaturated System: The conjugated double bond is an electrophilic site, making it reactive towards nucleophiles in a Michael addition fashion.[1] This system is also a chromophore, suggesting potential photosensitivity.

-

Oxetane Ring: The four-membered ring is strained and can be opened by strong nucleophiles or under acidic conditions.[1] While the oxetane moiety can in some cases enhance metabolic stability in drug candidates, its inherent ring strain is a point of potential chemical instability.

Summary of Supplier Storage Recommendations

There is a lack of consensus among chemical suppliers regarding the optimal storage temperature for this compound, highlighting the need for careful consideration of its stability.

| Supplier | Recommended Storage Temperature | Additional Notes |

| BLDpharm | 2-8°C | Sealed in dry conditions; requires cold-chain transportation. |

| CP Lab Safety | Room temperature | No specific restrictions mentioned. |

Given the conflicting information and the reactive nature of the molecule, a conservative approach to storage is recommended. Refrigeration at 2-8°C is advisable to minimize potential degradation over time.

Potential Degradation Pathways

Based on the chemical functionalities of this compound, several degradation pathways can be postulated.

Caption: A diagram illustrating the potential degradation pathways for this compound.

Hydrolysis

-

Acid-Catalyzed Hydrolysis: The tert-butyl ester is prone to hydrolysis under acidic conditions to yield 2-(oxetan-3-ylidene)acetic acid and isobutylene. Strong acidic conditions could also promote the opening of the strained oxetane ring.

-

Base-Catalyzed Hydrolysis: The tert-butyl ester is expected to be relatively stable to basic conditions due to steric hindrance.

Photodegradation

The α,β-unsaturated ester moiety can absorb UV light, which may lead to:

-

E/Z Isomerization: Isomerization around the exocyclic double bond.

-